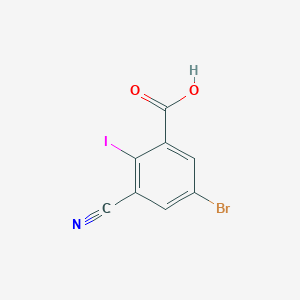

5-Bromo-3-cyano-2-iodobenzoic acid

Description

5-Bromo-3-cyano-2-iodobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.

Properties

IUPAC Name |

5-bromo-3-cyano-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrINO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSJNWJPUORVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyano-2-iodobenzoic acid typically involves halogenation and cyanation reactions. One common method starts with 3-bromo-5-iodobenzoic acid, which undergoes a cyanation reaction to introduce the cyano group at the 3-position. The reaction conditions often involve the use of a suitable cyanating agent, such as copper(I) cyanide, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of 5-Bromo-3-cyano-2-iodobenzoic acid may involve large-scale halogenation and cyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyano-2-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group to an amine.

Major Products Formed

Substitution Products: Various substituted benzoic acids.

Coupling Products: Biaryl compounds.

Reduction Products: Aminobenzoic acids.

Scientific Research Applications

5-Bromo-3-cyano-2-iodobenzoic acid is used in several scientific research applications:

Biology: In the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-iodobenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The cyano and halogen substituents influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5-iodobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

5-Bromo-2-iodobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

3-Cyano-5-iodobenzoic acid: Lacks the bromine substituent, which can influence its chemical behavior and utility in synthesis.

Uniqueness

5-Bromo-3-cyano-2-iodobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and iodine) on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of a wide range of compounds.

Biological Activity

5-Bromo-3-cyano-2-iodobenzoic acid (BCIBA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BCIBA is characterized by the presence of bromine, cyano, and iodine substituents on a benzoic acid backbone. Its molecular formula is CHBrINO, and it has a molecular weight of approximately 292.93 g/mol. The unique combination of halogen groups contributes to its reactivity and biological properties.

The biological activity of BCIBA is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the cyano group enhances its electrophilic character, allowing it to engage in nucleophilic attacks on biological macromolecules, potentially leading to inhibition or modulation of specific enzymatic pathways.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : BCIBA has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Signaling Pathways : The compound can influence signaling cascades, particularly those related to cell proliferation and apoptosis.

Antimicrobial Activity

BCIBA has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the bacterial species.

Cytotoxicity

Research has indicated that BCIBA possesses cytotoxic effects against certain cancer cell lines. For example, studies have shown that it induces apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of BCIBA is crucial for optimizing its biological activity. Modifications to the bromine, cyano, or iodine substituents can significantly alter its potency and selectivity.

| Substituent | Modification | Effect on Activity |

|---|---|---|

| Bromine | Removal or substitution | Decreased antimicrobial activity |

| Cyano | Alteration to other groups | Variable effects on cytotoxicity |

| Iodine | Replacement with fluorine | Enhanced stability but reduced activity |

Case Studies

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BCIBA against Staphylococcus aureus and Escherichia coli. Results showed that BCIBA had an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties .

- Cytotoxicity Assays : In research conducted at the University of Huddersfield, BCIBA was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM for MCF-7 cells, suggesting significant cytotoxic effects .

- Mechanistic Insights : A recent study explored the mechanism by which BCIBA induces apoptosis in cancer cells. It was found that BCIBA activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting reactive oxygen species (ROS) production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.